Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-

Catalog No.
S15941545
CAS No.
1568207-46-4
M.F
C9H10O3S
M. Wt
198.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-

CAS Number

1568207-46-4

Product Name

Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-

IUPAC Name

(2S)-2-(4-methylsulfonylphenyl)oxirane

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

InChI

InChI=1S/C9H10O3S/c1-13(10,11)8-4-2-7(3-5-8)9-6-12-9/h2-5,9H,6H2,1H3/t9-/m1/s1

InChI Key

MGRQDNBYYRNGDK-SECBINFHSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CO2

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]2CO2

Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- is a chemical compound characterized by the molecular formula C9H10O3SC_9H_{10}O_3S and a molecular weight of 198.24 g/mol. This compound features a sulfonyl group attached to a phenyl ring, contributing to its unique chemical properties and reactivity. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether that is highly reactive due to its strained structure. This compound is also referred to by its IUPAC name, (2S)-2-(4-methylsulfonylphenyl)oxirane .

, including:

  • Epoxidation Reactions: The compound can be synthesized through the epoxidation of 4-(methylsulfonyl)phenylacetic acid using peracids like m-chloroperbenzoic acid or hydrogen peroxide in the presence of catalysts.
  • Nucleophilic Substitution: The oxirane ring can react with nucleophiles, leading to the formation of diols or other functionalized derivatives.
  • Reduction Reactions: Under reducing conditions, it can yield methylsulfanyl derivatives.

Research has indicated that Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- exhibits significant biological activity. Studies suggest potential antimicrobial and anticancer properties, making it a subject of interest for pharmaceutical research. The mechanism of action involves the interaction of the oxirane ring with nucleophilic sites in biological molecules, which may lead to various biological effects.

The synthesis of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- typically follows these steps:

  • Starting Material: The synthesis begins with 4-(methylsulfonyl)phenylacetic acid.
  • Epoxidizing Agent: An appropriate epoxidizing agent such as m-chloroperbenzoic acid or hydrogen peroxide is used.
  • Reaction Conditions: The reaction is conducted under controlled conditions in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
  • Industrial Methods: In industrial settings, large reactors and continuous flow systems are employed for efficient production, maintaining strict control over reaction parameters.

Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for the preparation of complex organic molecules.
  • Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activities.
  • Industrial Use: Utilized in producing specialty chemicals and materials.

Studies on the interactions of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- focus on its reactivity with biological macromolecules. The oxirane ring's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function and leading to biological effects such as cytotoxicity or modulation of enzymatic activity .

Several compounds share structural similarities with Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(4-Methylphenyl)oxiraneC9H10OC_9H_{10}OLacks the sulfonyl group; simpler structure.
2-(4-Methoxyphenyl)oxiraneC9H10O2C_9H_{10}O_2Contains a methoxy group instead of sulfonyl.
2-(4-Chlorophenyl)oxiraneC9H9ClOC_9H_{9}ClOContains a chlorine substituent; different reactivity profile.

Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- stands out due to its unique combination of the oxirane ring and the methylsulfonyl group, which enhances its reactivity and potential biological activity compared to similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

198.03506535 g/mol

Monoisotopic Mass

198.03506535 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types